Cas no 2680771-96-2 (benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate)

Benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate is a specialized organic compound featuring a carbamate group linked to a substituted phenyl ring with bromo, fluoro, and sulfanyl functionalities. This structure imparts reactivity suitable for selective modifications in synthetic chemistry, particularly in pharmaceutical and agrochemical intermediates. The bromo and fluoro substituents enhance electrophilic aromatic substitution potential, while the sulfanyl group offers nucleophilic reactivity for further derivatization. The benzyl carbamate moiety provides stability and controlled deprotection options. This compound is valuable in constructing complex heterocycles or as a building block in medicinal chemistry, where precise functional group manipulation is critical. Its well-defined reactivity profile makes it a useful reagent in targeted synthesis applications.
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate structure
2680771-96-2 structure
商品名:benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
CAS番号:2680771-96-2
MF:C14H11BrFNO2S
メガワット:356.210045099258
CID:5623666
PubChem ID:165922244

benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28299244
    • benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
    • 2680771-96-2
    • インチ: 1S/C14H11BrFNO2S/c15-10-6-11(16)13(12(20)7-10)17-14(18)19-8-9-4-2-1-3-5-9/h1-7,20H,8H2,(H,17,18)
    • InChIKey: ZMMJCTUOBAKMAF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)S)NC(=O)OCC1C=CC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 354.96779g/mol
  • どういたいしつりょう: 354.96779g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 39.3Ų

benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299244-1.0g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28299244-0.05g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28299244-0.1g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28299244-10.0g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28299244-5.0g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28299244-0.5g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28299244-0.25g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28299244-5g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2
5g
$3520.0 2023-09-07
Enamine
EN300-28299244-10g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2
10g
$5221.0 2023-09-07
Enamine
EN300-28299244-2.5g
benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate
2680771-96-2 95.0%
2.5g
$2379.0 2025-03-19

benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate 関連文献

benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamateに関する追加情報

Research Briefing on Benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate (CAS: 2680771-96-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate (CAS: 2680771-96-2) as a promising intermediate in drug discovery and development. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the synthesis of novel therapeutic agents. The presence of bromo, fluoro, and sulfanyl functional groups in its molecular framework makes it a versatile building block for the construction of complex bioactive molecules.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate in the development of kinase inhibitors. The researchers employed a multi-step synthetic route to derivatize the compound, yielding a series of analogs with enhanced selectivity and potency against specific kinase targets. The results demonstrated that modifications at the sulfanyl group could significantly influence the binding affinity and pharmacokinetic properties of the resulting inhibitors.

Another notable investigation, reported in Bioorganic & Medicinal Chemistry Letters (2024), focused on the role of this compound in the design of proteolysis-targeting chimeras (PROTACs). The study highlighted the compound's ability to serve as a linker moiety, facilitating the formation of ternary complexes between target proteins and E3 ubiquitin ligases. This application underscores the compound's potential in targeted protein degradation, a rapidly growing area in drug discovery.

In addition to its synthetic applications, benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate has been investigated for its direct biological activities. Preliminary in vitro studies have shown that the compound exhibits moderate inhibitory effects against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Further mechanistic studies are underway to elucidate its mode of action and optimize its therapeutic profile.

The stability and reactivity of benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate under various conditions have also been a subject of recent research. A comprehensive analysis published in Tetrahedron (2023) provided detailed insights into the compound's degradation pathways and compatibility with common synthetic reagents. These findings are crucial for ensuring the reproducibility and scalability of synthetic processes involving this intermediate.

Looking ahead, the versatility of benzyl N-(4-bromo-2-fluoro-6-sulfanylphenyl)carbamate positions it as a valuable tool in medicinal chemistry. Ongoing research efforts are expected to uncover new applications and derivatives of this compound, further expanding its utility in drug discovery. The integration of computational modeling and high-throughput screening approaches will likely accelerate the exploration of its full potential in the coming years.

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